molecular formula C18H18N2 B4626419 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine

Cat. No. B4626419
M. Wt: 262.3 g/mol
InChI Key: TYPNMGOVFQIUNI-UHFFFAOYSA-N
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Description

4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine is a compound of interest in the field of organic chemistry, particularly in the synthesis of nitrogen-containing heterocycles. These compounds are significant due to their presence in biologically active molecules and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine often involves palladium-catalyzed intramolecular arylation and three-component cyclocondensation reactions. Techniques include acid-catalyzed cyclocondensation of aniline derivatives with aromatic aldehydes and cyclopentadiene, leading to various substituted cyclopenta[c]quinolines (Tolstikov et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds features a cyclopenta[c]quinoline core, often with substitutions at various positions. The structure is characterized by X-ray crystallography, revealing details about the molecular conformation and intramolecular interactions, which are crucial for understanding the chemical reactivity and physical properties (Sakurai, Noguchi, & Nishibe, 2010).

Chemical Reactions and Properties

4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine and its derivatives undergo various chemical reactions, including ozonolysis, leading to stable ozonides with specific configurations. These reactions are essential for further functionalization of the cyclopenta[c]quinoline scaffold and the development of new compounds with potential biological activities (Tolstikov et al., 2014).

Scientific Research Applications

Synthesis of Cyclopenta[b]quinoline Derivatives

A series of new cyclopenta[b]quinoline derivatives were synthesized through a three-component condensation process. This synthesis involved the use of naphthalen-2-amine or naphthalene-1,5-diamine with substituted benzaldehydes and cyclopentane-1,3-dione. Such synthetic processes are crucial for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Kozlov, Zhikharko, & Basalaeva, 2018).

Antibacterial and Antifungal Activities

Compounds structurally related to 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine have been studied for their antibacterial and antifungal activities. For instance, certain derivatives demonstrated potent activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Chopde, Pagadala, Meshram, & Jetti, 2011).

Luminescent Properties in Platinum(II) Complexes

The compound and its derivatives have been utilized in the synthesis of luminescent tridentate N^C*N platinum(II) complexes. These complexes exhibit high luminescence and are studied for their potential in various applications like organic light-emitting diodes (OLEDs) and bioimaging (Vezzu et al., 2011).

Novel Synthesis Methods

Research has focused on developing novel synthesis methods for cyclopenta[b]quinoline derivatives. These methods often involve innovative approaches like thermal ring-expansion, offering new pathways to create complex molecular structures (Zehr, Kayali, Peña‐Cabrera, Robles-Resendiz, & Villanueva-Rendon, 2008).

Apoptosis Induction in Cancer Cells

Certain derivatives of the compound have been identified as potent inducers of apoptosis in cancer cells. This suggests their potential use in the development of new anticancer therapies (Zhang et al., 2008).

Antimicrobial Agents

Research into the antimicrobial properties of quinolin-8-ol derivatives related to 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine has shown promising results against both gram-positive and gram-negative bacteria, highlighting their potential in treating infections (Sharma, Hussain, & Amir, 2008).

properties

IUPAC Name

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c19-13-9-10-17-16(11-13)14-7-4-8-15(14)18(20-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18,20H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPNMGOVFQIUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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